

A Comparative Crystallographic Analysis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Derivatives

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Compound of Interest

Compound Name: 3-Hydroxy-3-methylcyclobutanecarboxylic acid

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The cyclobutane moiety, an underrepresented yet increasingly attractive scaffold in drug discovery, offers a unique three-dimensional profile that can confer advantageous properties to bioactive molecules.[1][2][3] Unlike more flexible cycloalkanes, the inherent ring strain in cyclobutane results in a rigid, puckered conformation that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles.[2] This guide provides a comparative analysis of the X-ray crystallographic data of various derivatives of **3-hydroxy-3-methylcyclobutanecarboxylic acid**, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for the parent compound was not publicly available at the time of this review, the analysis of its derivatives provides valuable structural information for medicinal chemists and drug designers.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of cyclobutane derivatives, providing a basis for structural comparison.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Puckering Angle (°)	Ref.
CF3-Cyclobutane Derivative (3a)	C11H10F3NO	Monoclinic	P21/n	10.33	8.61	12.18	98.4	1072	4	158-175	[4]
CF3-Cyclobutane Derivative (5a)	C12H12F3NO	Monoclinic	P21/c	11.93	5.86	16.89	109.1	1114	4	158-175	[4]
CF3-Cyclobutane Derivative (14a)	C11H9F3N2O	Orthorhombic	Pca21	13.97	5.79	13.08	90	1058	4	158-175	[4]
Thiazolo[3,2-a]pyrimidine Derivative	C26H25N3O5S	Monoclinic	P21/c	6.5335	19.7921	19.3274	90	2437.50	4	-	[5]

3-hydr												
oxy-												
2-mesit												
yl-												
4,4-dime	C20	Mon	P21/	9.58	23.1	23.4	91.9	1522	12	-	[6]	
thyl-	H23	oclini	n	280	183	140	840	.93				
3,4-dihy	NO2	c										
drois												
oqui												
nolin												
-1(2												
H)-												
one												

Note: The puckering angle (γ) for the CF₃-cyclobutane derivatives indicates a nearly flattened cyclobutane ring.[4] In seven out of eight studied CF₃-cyclobutanes, the trifluoromethyl group adopted an axial position.[4]

Experimental Protocols

The determination of the crystal structures of the compared derivatives involves a standardized workflow. The general experimental protocol for single-crystal X-ray diffraction is outlined below.

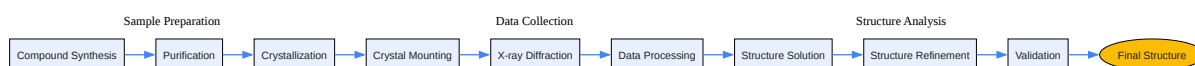
1. Crystallization: The initial and often rate-limiting step is the growth of high-quality single crystals.[7] A common method is vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a reservoir containing a precipitant, leading to gradual supersaturation and crystal formation.[7]
2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g.,

Mo K α or Cu K α) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

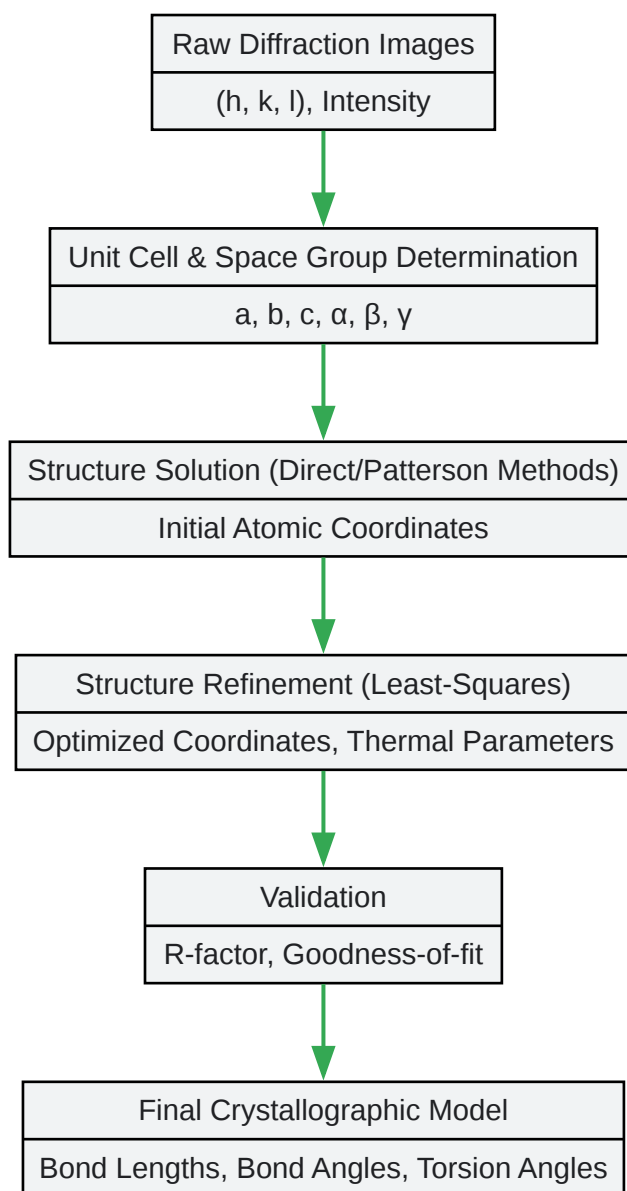
Visualizing the Workflow

The following diagrams illustrate the key processes in X-ray crystallography.



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Caption: A generalized workflow for single-crystal X-ray crystallography.



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Caption: The data analysis pipeline in X-ray crystallography.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides definitive three-dimensional structural information, other techniques are often employed for the characterization of cyclobutane derivatives.

Technique	Information Provided	Advantages	Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Connectivity, stereochemistry, and solution-state conformation.	Non-destructive, provides information about the molecule in solution.	Does not provide precise bond lengths and angles.
Infrared (IR) Spectroscopy	Presence of functional groups.	Fast and simple.	Provides limited structural information.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns.	High sensitivity, requires a very small amount of sample.	Does not provide information about the 3D structure.
Quantum Chemical Calculations (e.g., DFT)	Theoretical geometry, bond parameters, and electronic properties. [5]	Can be used to predict structures and properties of unknown compounds.	The accuracy depends on the level of theory and basis set used.[5]

Conclusion

The X-ray crystallographic analysis of **3-hydroxy-3-methylcyclobutanecarboxylic acid** derivatives reveals a structurally diverse class of compounds with potential applications in drug discovery. The rigid, puckered nature of the cyclobutane ring, combined with the conformational influence of various substituents, provides a rich design space for medicinal chemists. The data and protocols presented in this guide offer a valuable resource for researchers working with this important chemical scaffold. Further studies to obtain the crystal structure of the parent compound would be highly beneficial for a more complete understanding of the structure-property relationships within this family of molecules.

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